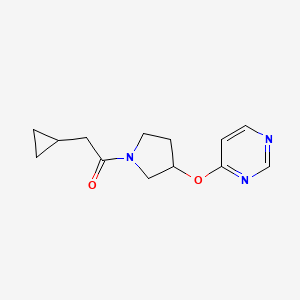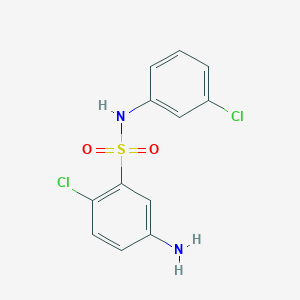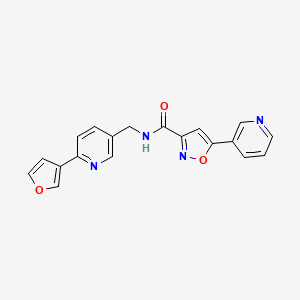
1-(3-硝基苯基)环丙烷甲腈
描述
1-(3-Nitrophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.19 . It is an off-white solid .
Molecular Structure Analysis
The InChI code for 1-(3-Nitrophenyl)cyclopropanecarbonitrile is1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
1-(3-Nitrophenyl)cyclopropanecarbonitrile is an off-white solid . It has a molecular weight of 188.19 . The exact physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the current sources.科学研究应用
合成与化学转化
1-(3-硝基苯基)环丙烷甲腈作为各种化学和生物学重要化合物合成的中间体。例如,它已被用于 NVP-BEZ-235 衍生物的合成中,突出了其在促进复杂化学转化中的作用。该化合物由易于获得的前体(如 4-硝基苯甲醛)通过多步工艺合成,具有相当高的产率,强调了其在合成化学和药物发现中的重要性 (侯等人,2016)。
缓蚀
研究还探讨了 1-(3-硝基苯基)环丙烷甲腈衍生物在缓蚀中的应用。具体而言,衍生物已证明在酸性环境中保护低碳钢免受腐蚀的有效性,展示了它们在增强材料寿命和完整性的工业应用中的潜力 (Verma 等人,2015)。
有机合成与材料科学
该化合物及其衍生物在有机合成中得到广泛应用,能够构建复杂的分子结构。例如,它们参与级联环化反应以生成环戊[b]呋喃衍生物,这些衍生物因其在制药和材料科学中的多种潜在应用而具有价值 (钱等人,2018)。此外,它在合成恶唑和促进对映选择性环加成反应中的作用进一步说明了其在促进功能和光学富集化合物合成中的多功能性 (塞尔维和斯里尼瓦桑,2014)。
电化学应用
已经进行了涉及基于 1-(3-硝基苯基)环丙烷甲腈的新型单体的电化学研究,以检查它们的共聚行为和电致变色特性。这些研究突出了此类化合物在开发具有定制光学和电子特性的材料以用于先进技术应用中的潜力 (Soylemez 等人,2015)。
属性
IUPAC Name |
1-(3-nitrophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-10(4-5-10)8-2-1-3-9(6-8)12(13)14/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKUHMETFGZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate](/img/structure/B2825720.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)
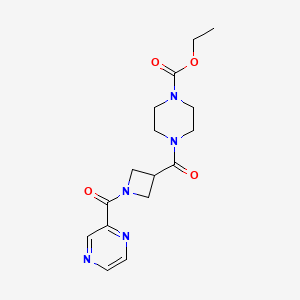
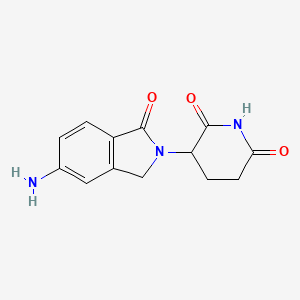
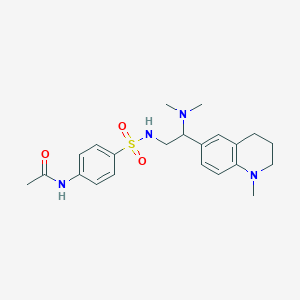
![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)
![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)
